Molecular Weight & Lipophilicity: A Differentiated Starting Point for Fragment-Based Discovery
As a fragment, N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide possesses a lower molecular weight (254.28 g/mol) compared to its 3-methylpiperidine and 4-methylpiperidine analogs (both 268.30 g/mol) . This 14.02 g/mol difference, coupled with the absence of a lipophilic methyl group, aligns more closely with the 'Rule of Three' for fragment libraries (MW < 300), making it a more ligand-efficient starting point for optimization. While no direct comparative logP data was identified, the structural difference predicts a lower cLogP, which is a key parameter for fragment selection.
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW: 254.28 g/mol; cLogP: Not specified |
| Comparator Or Baseline | N-(2,4-difluorophenyl)-2-(3-methyl-1-piperidinyl)acetamide: MW 268.30 g/mol; N-(2,4-difluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide: MW 268.30 g/mol |
| Quantified Difference | MW difference: -14.02 g/mol (lower) |
| Conditions | Computational chemistry and fragment-based drug design principles |
Why This Matters
Lower molecular weight is a fundamental advantage in fragment-based drug discovery, enabling more efficient exploration of chemical space and simplified synthetic tractability.
